molecular formula C15H13FN4O2 B7158496 N-[(2-fluorophenyl)methyl]-N-methyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide

N-[(2-fluorophenyl)methyl]-N-methyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide

Cat. No.: B7158496
M. Wt: 300.29 g/mol
InChI Key: GKNKSHMVMYJJRE-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-N-methyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide is a synthetic compound belonging to the class of triazolopyridine derivatives

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-methyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-19(9-10-5-2-3-7-12(10)16)14(21)11-6-4-8-20-13(11)17-18-15(20)22/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNKSHMVMYJJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1F)C(=O)C2=CC=CN3C2=NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-N-methyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic substitution reaction, often using 2-fluorobenzyl chloride in the presence of a base like potassium carbonate.

    Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of N-[(2-fluorophenyl)methyl]-N-methyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide is still under investigation. it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-N-methyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide
  • N-[(2-bromophenyl)methyl]-N-methyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide

Uniqueness

N-[(2-fluorophenyl)methyl]-N-methyl-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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